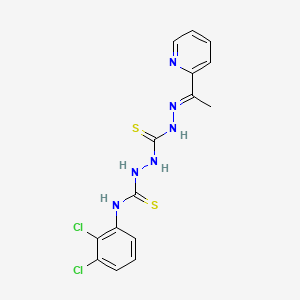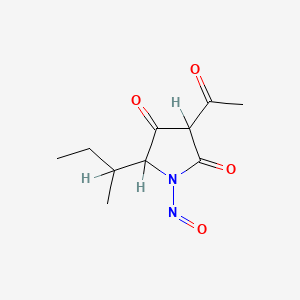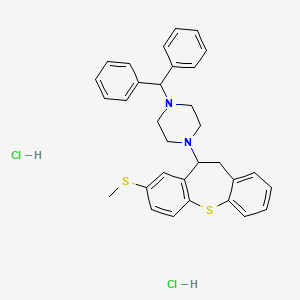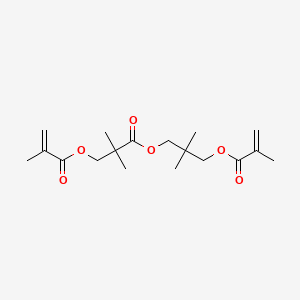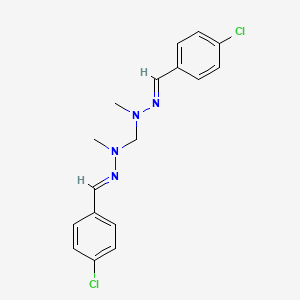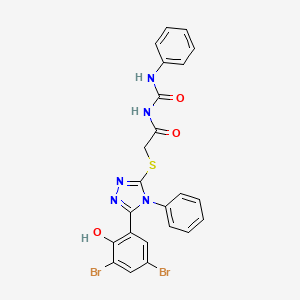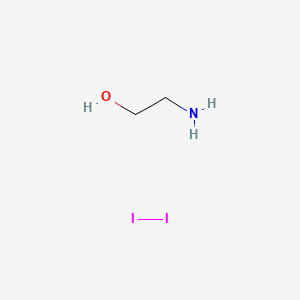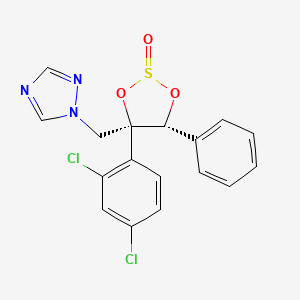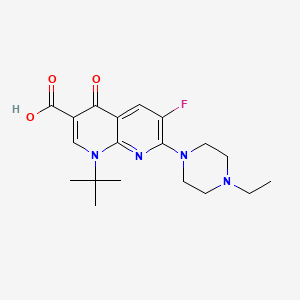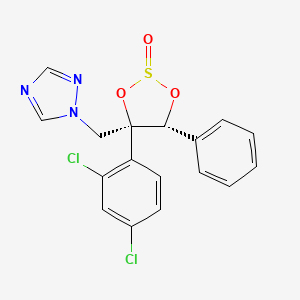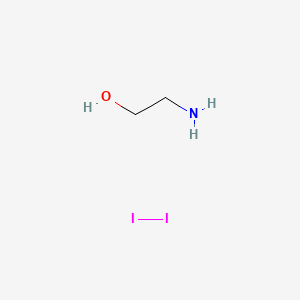
Diallyl dioxide, erythro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl dioxide, erythro- is a chemical compound with the molecular formula C6H10O2This compound is characterized by its unique structure, which includes two stereocenters and a molecular weight of 114.1424 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, erythro- can be achieved through various methods. One common approach involves the use of marine bacteria as biocatalysts. For instance, Shewanella alga NS-589 can be cultured in a synthetic medium to convert sphingomyelin to sphingosylphosphocholine, which can then be further processed to obtain diallyl dioxide, erythro- .
Industrial Production Methods
In industrial settings, the production of diallyl dioxide, erythro- typically involves the use of advanced chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diallyl dioxide, erythro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of diallyl dioxide, erythro- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of diallyl dioxide, erythro- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Diallyl dioxide, erythro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that diallyl dioxide, erythro- may have therapeutic potential in treating certain diseases, such as cancer and cardiovascular conditions.
Industry: It is used in the production of high-performance materials, such as thermosetting films
Wirkmechanismus
The mechanism of action of diallyl dioxide, erythro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cell signaling pathways related to the pathogenesis of chronic diseases. This modulation can lead to various biological effects, such as antioxidant, anti-inflammatory, and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diallyl dioxide, erythro- is similar to other organosulfur compounds, such as:
- Diallyl sulfide
- Diallyl disulfide
- Diallyl trisulfide
- Dipropyl disulfide
- Dipropyl trisulfide
- 1-Propenylpropyl disulfide
- Allyl methyl disulfide
- Dimethyl disulfide
Uniqueness
What sets diallyl dioxide, erythro- apart from these similar compounds is its unique structure and specific biological activities. While many organosulfur compounds exhibit similar properties, diallyl dioxide, erythro- has distinct stereochemistry and molecular interactions that contribute to its unique effects and applications .
Eigenschaften
CAS-Nummer |
74892-53-8 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(2S)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6+ |
InChI-Schlüssel |
HTJFSXYVAKSPNF-OLQVQODUSA-N |
Isomerische SMILES |
C1[C@@H](O1)CC[C@@H]2CO2 |
Kanonische SMILES |
C1C(O1)CCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


